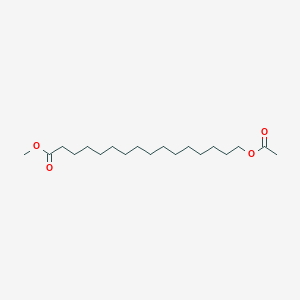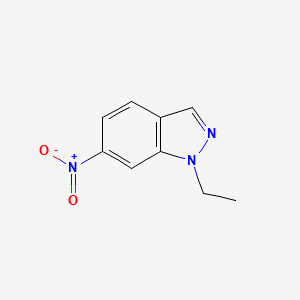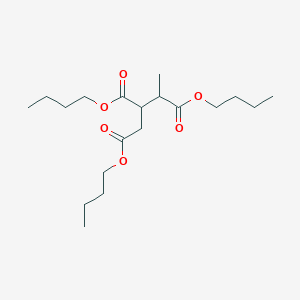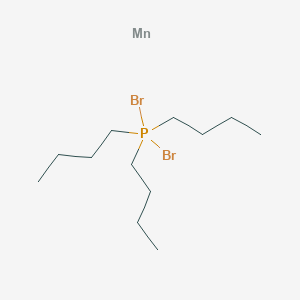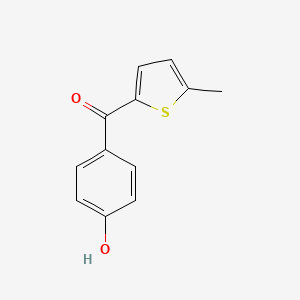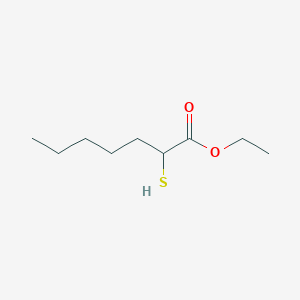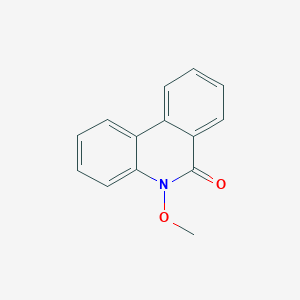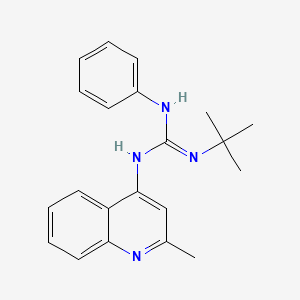
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a phenyl group, and a guanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, phenyl isocyanate, and various catalysts to facilitate the formation of the guanidine structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tert-butyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can be further utilized in various applications.
科学研究应用
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and guanidine moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in scientific research.
相似化合物的比较
Similar compounds to 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine include:
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(thiazol-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolin-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(4-methylthiazol-2-yl)guanidine
These compounds share similar structural features but differ in the substituents attached to the guanidine moiety
属性
CAS 编号 |
72042-06-9 |
|---|---|
分子式 |
C21H24N4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C21H24N4/c1-15-14-19(17-12-8-9-13-18(17)22-15)24-20(25-21(2,3)4)23-16-10-6-5-7-11-16/h5-14H,1-4H3,(H2,22,23,24,25) |
InChI 键 |
DCBOXOCZKNAJAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


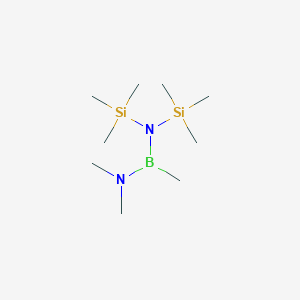

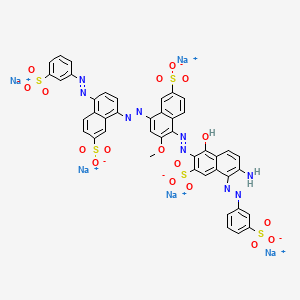
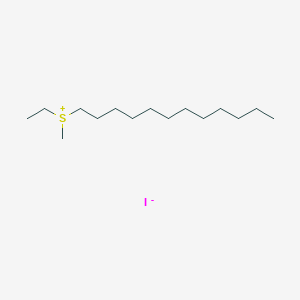
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
